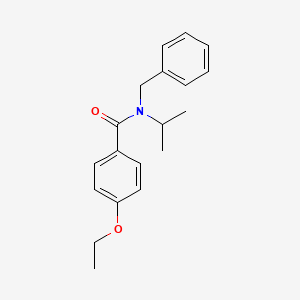![molecular formula C17H16N4OS B5877463 1-(4-Methylphenyl)-3-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5877463.png)
1-(4-Methylphenyl)-3-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methylphenyl)-3-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea is an organic compound that belongs to the class of thiadiazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and material science. The presence of both urea and thiadiazole moieties in its structure imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylphenyl)-3-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea typically involves the reaction of 4-methylphenyl isocyanate with 5-(3-methylphenyl)-1,3,4-thiadiazol-2-amine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
化学反応の分析
Types of Reactions: 1-(4-Methylphenyl)-3-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Concentrated nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro, bromo, or sulfonyl derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties such as conductivity and stability.
作用機序
The mechanism of action of 1-(4-Methylphenyl)-3-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea is not fully understood. it is believed to interact with specific molecular targets such as enzymes and receptors. The thiadiazole ring may play a crucial role in binding to these targets, thereby modulating their activity and leading to the observed biological effects.
類似化合物との比較
- 1-(4-Methylphenyl)-3-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea
- 1-(4-Methylphenyl)-3-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea
- 1-(4-Methylphenyl)-3-[5-(3-chlorophenyl)-1,3,4-thiadiazol-2-yl]urea
Comparison: Compared to its analogs, 1-(4-Methylphenyl)-3-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea exhibits unique properties due to the specific positioning of the methyl groups on the aromatic rings. This structural variation can influence its reactivity, binding affinity, and overall biological activity, making it a compound of particular interest in research and development.
特性
IUPAC Name |
1-(4-methylphenyl)-3-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c1-11-6-8-14(9-7-11)18-16(22)19-17-21-20-15(23-17)13-5-3-4-12(2)10-13/h3-10H,1-2H3,(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXLGVSYBWHYGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(2,5-dimethylphenyl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B5877380.png)

![2-chloro-N-{[4-(dimethylamino)phenyl]carbamothioyl}benzamide](/img/structure/B5877395.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5877401.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-quinoxalin-6-ylpropanamide](/img/structure/B5877406.png)
![3-bromo-4-methoxy-N-[3-(4-methylpiperazin-1-yl)propyl]benzenesulfonamide](/img/structure/B5877417.png)


![2,4-dichloro-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5877439.png)

![2-({5-[(E)-[(DIMETHYLAMINO)METHYLIDENE]AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N-(4-METHYLPHENYL)ACETAMIDE](/img/structure/B5877456.png)
![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B5877457.png)


